2-(Benzylamino)-2-methylpropanenitrile
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Overview
Description
Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2). They are commonly used in organic synthesis due to their reactivity .
Synthesis Analysis
Benzylamine, a similar compound, can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia. It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine, a related compound, consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-2-methylpropanenitrile” would need to be determined through further analysis.Chemical Reactions Analysis
Benzylamines can undergo various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, benzylamine is a colorless water-soluble liquid .Scientific Research Applications
Bioactive Precursors in Organic Synthesis
Methyl-2-formyl benzoate, a compound with structural similarities to the query, is known for its variety of pharmacological activities and serves as a significant structure in the search for new bioactive molecules. Its synthetic versatility makes it an excellent precursor for the preparation of compounds with pharmaceutical applications, showcasing the importance of such structures in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Biopolymer Modification
Research on xylan derivatives, which involves chemical modification to create biopolymer ethers and esters, demonstrates the potential of using structurally complex molecules for drug delivery applications. Such modifications aim to achieve specific properties by altering functional groups, showcasing the application potential in creating new materials for biomedical uses (Petzold-Welcke et al., 2014).
Metal Passivators and Light-sensitive Materials
5,5′-Methylene-bis(benzotriazole) serves as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. The development of a practical synthesis method for such intermediates highlights their utility in creating materials with specific functions, relevant to green chemistry and environmental sustainability (Gu et al., 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) structures have found extensive applications in supramolecular chemistry due to their ability to self-assemble into nanometer-sized structures. These applications range from nanotechnology to polymer processing and biomedical applications, illustrating the broad utility of certain chemical moieties in designing complex, functional systems (Cantekin et al., 2012).
Sustainable Solvent for Natural Product Extraction
2-Methyloxolane (2-MeOx), though not directly related to the query, represents a bio-based solvent alternative for the extraction of natural products. Its environmental and economic viability as a substitute for conventional solvents underscores the importance of chemical innovation in sustainable practices and the extraction of lipophilic foodstuff and natural products (Rapinel et al., 2020).
Mechanism of Action
Target of Action
A compound with a similar structure, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer . It’s widely used as a Wnt agonist, although its target molecules remain to be clarified .
Mode of Action
It’s suggested that benzylamino-1,3,5-triazines bind at the d1-protein to amino acid residue(s) different from atrazine . This implies that the compound might interact with its targets in a unique way, leading to specific changes in the cellular environment.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Studies on similar compounds suggest that they might have good metabolic stability and plasma protein binding . These properties could impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
A compound with a similar structure, ambmp, was identified as a senescence inducer
Action Environment
Environmental conditions can significantly impact the action of similar compounds . Factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.
Properties
IUPAC Name |
2-(benzylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTDFZYBFUTDRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540819 |
Source
|
Record name | 2-(Benzylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99840-51-4 |
Source
|
Record name | 2-(Benzylamino)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylamino)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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